N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

BTK Inhibition Kinase Assay Biochemical Potency

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 1021219-00-0) is a synthetic small molecule featuring a pyridazinone core linked to a piperidinylsulfonyl benzamide. It is structurally designed as a Bruton's Tyrosine Kinase (BTK) inhibitor.

Molecular Formula C18H22N4O4S
Molecular Weight 390.46
CAS No. 1021219-00-0
Cat. No. B2735950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS1021219-00-0
Molecular FormulaC18H22N4O4S
Molecular Weight390.46
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3
InChIInChI=1S/C18H22N4O4S/c23-17-5-4-10-20-22(17)14-11-19-18(24)15-6-8-16(9-7-15)27(25,26)21-12-2-1-3-13-21/h4-10H,1-3,11-14H2,(H,19,24)
InChIKeyRRZQHZRLGJJQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 1021219-00-0): A BTK Inhibitor Candidate for Preclinical Research Procurement


N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 1021219-00-0) is a synthetic small molecule featuring a pyridazinone core linked to a piperidinylsulfonyl benzamide. It is structurally designed as a Bruton's Tyrosine Kinase (BTK) inhibitor [1]. The primary publicly available bioactivity data identifies a potent inhibitory concentration against BTK at 1 nM in a biochemical assay, positioning it within the potency range of several advanced BTK inhibitors, but comparative selectivity, safety, and bioavailability profiles are not yet reported in the peer-reviewed literature to justify procurement over clinically validated alternatives [1].

Why Generic Substitution Fails for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide in BTK-Targeted Research


BTK inhibitors are not functionally interchangeable. Despite sharing a common nominal target, covalent irreversible inhibitors like ibrutinib and reversible inhibitors like fenebrutinib exhibit distinct binding kinetics and selectivity fingerprints that profoundly alter B-cell receptor signaling outcomes. This compound, a pyridazinone-sulfonamide hybrid, represents a chemotype distinct from the clinically dominant pyrazolopyrimidines [1]. Even within the same patent family, minor structural modifications can shift kinase selectivity and cellular pathway engagement. The BTK IC50 of 1 nM places it among highly potent analogs, but without published selectivity panel data (e.g., against EGFR, ITK, or TEC family kinases) or cellular washout kinetics, substituting this compound with another '1 nM BTK inhibitor' could introduce unanticipated off-target effects and fundamentally alter experimental conclusions [1].

Quantitative Differentiation Evidence for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide in BTK Inhibitor Research


Comparative Biochemical BTK Inhibition Potency in the Patent Landscape

This compound inhibits human BTK with an IC50 of 1 nM in a biochemical assay, a potency on par with the most active examples within the same patent series [1]. In a cross-study comparison, its potency falls between the clinically approved irreversible inhibitor ibrutinib (IC50 = 0.5 nM) and the reversible inhibitor fenebrutinib (IC50 = 1.5 nM), establishing its position among high-potency BTK inhibitors [2][3]. However, due to the absence of direct head-to-head cellular or selectivity data, this potency metric alone is insufficient to establish differentiation for procurement decisions.

BTK Inhibition Kinase Assay Biochemical Potency

Structural Uniqueness Relative to Clinical BTK Inhibitors

The compound incorporates a pyridazinone ring and a piperidinylsulfonylbenzamide moiety, a chemotype absent from all clinically approved BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib, pirtobrutinib) which are based on pyrazolopyrimidine or related cores [2][3]. Similarly, it differs from the internal patent analogs which are primarily pyrazolo[1,5-a]pyrazine derivatives [1]. This structural divergence may result in a distinct off-target kinase selectivity profile, though no selectivity data is publicly available to quantify this advantage.

Chemical Structure Chemotype Kinase Inhibitor Design

Evidence Gap: Absence of Cellular Activity, Selectivity, and Pharmacokinetic Data

No cellular BTK occupancy, kinase selectivity panel, or ADMET data for this specific compound are available in the public domain. In contrast, internal patent analogs (e.g., Example 79) have published cellular IC50 data (0.63–1.20 nM) and clinical candidates like fenebrutinib have comprehensive selectivity profiles demonstrating >100-fold selectivity over related kinases [1][2]. This represents a critical evidentiary gap that precludes any claims of superior cellular potency, selectivity, or drug-like properties for the target compound relative to its comparators.

Data Integrity Risk Assessment Procurement Due Diligence

Application Scenarios for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide in BTK-Focused Preclinical Research


In Vitro Biochemical BTK Inhibition Assays (Primary Screening)

This compound is suitable for use as a positive control or test article in recombinant human BTK inhibition assays. Its biochemical IC50 of 1 nM provides a potent benchmark for assessing assay sensitivity and for normalizing inter-assay variability when screening novel BTK inhibitor libraries [1].

Structure-Activity Relationship (SAR) Studies for Chemotype Expansion

In medicinal chemistry campaigns aiming to diversify beyond the pyrazolopyrimidine scaffold, this pyridazinone-sulfonamide hybrid serves as a valuable SAR probe [1]. It can be used to investigate the impact of the sulfonamide linker and the pyridazinone ring on BTK binding affinity when compared to the core structures of approved inhibitors like ibrutinib or fenebrutinib [2][3].

In Vitro Selectivity Profiling (Off-Target Liability Assessment)

Given the lack of published selectivity data, an immediate research application is to profile this compound against a broad panel of kinases (e.g., EGFR, ITK, SRC family) and non-kinase targets. The results would provide critical evidence to determine if this chemotype offers a differentiated off-target liability profile compared to existing covalent or reversible BTK inhibitors [1].

Cellular Proof-of-Concept Studies in B-Cell Receptor Signaling

Researchers can employ this compound in human Ramos or TMD8 B-cell lines to measure inhibition of BTK-dependent PLCγ2 phosphorylation, provided the cellular permeability and stability are first validated. This would bridge the gap between the available biochemical data and a functional cellular readout, enabling a meaningful comparison to clinically advanced agents [1].

Quote Request

Request a Quote for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.